molecular formula C45H73NO15 B1211857 beta-Solamarine CAS No. 3671-38-3

beta-Solamarine

Cat. No. B1211857
CAS RN: 3671-38-3
M. Wt: 868.1 g/mol
InChI Key: MBWUSSKCCUMJHO-SXCAMOPPSA-N
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Description

Beta-Solamarine is a steroid glycoalkaloid primarily isolated from the leaves and aged tuber slices of Solanum tuberosum L. var Kennebec, among other sources. This compound, along with its counterpart alpha-solamarine, contributes to the chemical complexity of certain plants and has been identified due to its presence in addition to other known glycoalkaloids like alpha-solanine and alpha-chaconine. Beta-Solamarine has been of interest for its unique chemical structure and properties, which have implications for various scientific inquiries, excluding its drug use and dosage or side effects (Shih & Kuc, 1974).

Synthesis Analysis

The synthesis of beta-Solamarine and similar compounds involves complex organic reactions, leveraging the properties of beta-amino acids as intermediates. Methods for synthesizing alpha-substituted beta-amino acids, which are pivotal in the formation of beta-Solamarine's structure, have been developed to be both scalable and highly stereoselective, using enantiomerically pure pseudoephedrine as a chiral auxiliary. These methodologies provide a foundation for understanding the synthetic pathways toward beta-Solamarine (Nagula et al., 2000).

Molecular Structure Analysis

The molecular structure of beta-Solamarine includes a glycoside of tomatidenol, which is essential for its biological activity. The configuration and stereochemistry of beta-Solamarine play a crucial role in its interactions and functions. Advanced structural analyses, such as X-ray crystallography or NMR spectroscopy, are pivotal in elucidating the precise molecular arrangement and understanding how its structure imparts its chemical properties (Shih & Kuc, 1974).

Chemical Reactions and Properties

Beta-Solamarine participates in chemical reactions characteristic of glycoalkaloids, including its interactions with biological membranes and potential enzymatic degradation. Its reactivity can be attributed to the functional groups present in its structure, such as the glycosidic bond and the steroid backbone. The chemical properties of beta-Solamarine, such as its solubility, reactivity, and stability, are critical for its biological effects and potential applications in scientific research (Kupchan et al., 1965).

Physical Properties Analysis

The physical properties of beta-Solamarine, including its melting point, boiling point, and solubility in various solvents, are essential for understanding its behavior in different environments and conditions. These properties are influenced by its molecular structure and contribute to its overall reactivity and stability in scientific studies (Kupchan et al., 1965).

Chemical Properties Analysis

Beta-Solamarine's chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are dictated by its functional groups and overall molecular architecture. Understanding these properties is crucial for manipulating beta-Solamarine in chemical syntheses and for predicting its interactions in biological systems. The glycosidic linkage in beta-Solamarine, for instance, influences its chemical stability and reactivity, which are pivotal in its biological activity and potential applications in research (Kupchan et al., 1965).

Scientific Research Applications

  • Pharmacology and Medicine : Beta-Solamarine is a compound found in Solanum species, which are widely used in traditional medicine. It has been found to have potential therapeutic applications, including antibiotic, antiviral, and anti-inflammatory effects . In one study, beta-Solamarine was found to have molluscicidal activity .

  • Insecticidal Properties : Beta-Solamarine has been identified as a potential phyto-insecticide. It’s been suggested that it could be used as an environmentally safe alternative to chemically synthesized insecticides .

  • Cancer Treatment : Beta-Solamarine has shown potential in the treatment of various types of cancer. For example, it has been found to induce apoptosis and autophagy in hepatocellular carcinoma cells . Another study found that it has tumor-inhibitory activity .

  • Prevention of Acute Lung Injury : Beta-Solamarine has been used in a polyherbal decoction (Bronco T) to prevent mortality in acute lung injury induced by oleic acid . The study revealed strong binding interaction between the phytoconstituent (Galangin 3- [galactosyl-(1-4)-rhamnoside and Beta solamarine] of BT and the reported target . The B.T. pre-administration attenuates the oleic acid-induced mortality and cardiorespiratory toxicity .

  • Hemolytic Properties : Beta-Solamarine, along with solamargine and chaconine, has exhibited hemolytic properties against Red Blood Cells (RBC) in in vitro studies .

  • Inhibition of LIF/miR-192-5p/CYR61/Akt Signaling Pathways : Beta-Solamarine has been found to induce apoptosis and autophagy in hepatocellular carcinoma cells by inhibiting LIF/miR-192-5p/CYR61/Akt signaling pathways . This also helps in eliciting an immunostimulatory tumor microenvironment .

  • Antifungal Properties : Beta-Solamarine has been found to have antifungal properties. It has been used in traditional medicine for the treatment of fungal infections. The compound interferes with the cell membrane of the fungi, leading to cell death .

  • Antibacterial Properties : Beta-Solamarine also exhibits antibacterial properties. It has been used in traditional medicine for the treatment of bacterial infections. The compound disrupts the bacterial cell wall, leading to cell death .

  • Antiviral Properties : Studies have shown that Beta-Solamarine has antiviral properties. It has been used in the treatment of various viral infections. The compound interferes with the replication process of the virus, preventing it from spreading .

  • Neuroprotective Effects : Beta-Solamarine has been found to have neuroprotective effects. It has been used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound protects neurons from damage and promotes their survival .

Future Directions

Solamargine has shown potential antitumor activity . These findings exploit the potential use of Solamargine against hepatocellular carcinoma (HCC) and shed light on exploring Solamargine as a potent candidate drug for future HCC therapeutics .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20-,21-,22-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWUSSKCCUMJHO-SXCAMOPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601104299
Record name (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Solamarine

CAS RN

3671-38-3
Record name (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3671-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Solamarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
SM Kupchan, SJ Barboutis, JR Knox, CA Lau Cam - Science, 1965 - science.org
An alcoholic extract of Solanum dulcamara L., a plant widely used in folk medicine for treating cancers and warts, shows tumor-inhibitory activity against Sarcoma 180 in mice. …
Number of citations: 100 www.science.org
S Parasuraman, L Yu Ren, BL Chik Chuon… - Rapp …, 2015 - pharmreports.com
… Beta-solamarine • Prediction of biological activities of beta-solamarine shows presence of cholesterol antagonist, antineoplastic, respiratory analeptic, antiinflammatory, anticarcinogenic…
Number of citations: 2 pharmreports.com
GE WOOD - 1976 - ACS Publications
… , and chaconine in levels greater than that found in the normal tissue and in the production of other compounds like rishitin, phytuberin, lubimin, alpha-solamarine, and beta-solamarine …
Number of citations: 14 pubs.acs.org
P KK - Indian Drugs, 1987 - cir.nii.ac.jp
Extraction of beta-solamarine from Solanum trilobatum Linn-A comparative study | CiNii Research … Extraction of beta-solamarine from Solanum trilobatum Linn-A comparative study …
Number of citations: 0 cir.nii.ac.jp
BE Cham, M Gilliver, L Wilson - Planta medica, 1987 - thieme-connect.com
… Beta-solamarine contains the aglycone i5-tomatidenol whereas the glycoalkaloids from S. sodomaeum L. contain the aglycone solasodine (3). …
Number of citations: 127 www.thieme-connect.com
P Mishra, R Pandey, N Pandey, S Tripathi… - Frontiers in Cell and …, 2022 - frontiersin.org
… supported the protective effect of BT The in silico study revealed strong binding interaction between the phytoconstituent (Galangin 3- [galactosyl-(1–4)-rhamnoside and Beta solamarine…
Number of citations: 2 www.frontiersin.org
S Koduru, DS Grierson, AJ Afolayan - Asian Journal of Plant …, 2006 - researchgate.net
Solanum aculeastrum is a medicinal plant that showed low seed germination under laboratory conditions. The objective of this study was to establish whether germination could be …
Number of citations: 6 www.researchgate.net
V Beaman-Mbaya, SI Muhammed - Antimicrobial agents and …, 1976 - Am Soc Microbiol
… Beta-solamarine (isolated from S. dulcamara) inhibits sarcoma 180 in mice, and subsequent … Beta-solamarine: tumor inhibitor isolated from Solanum dulcan wa. Science 150:18271828. …
Number of citations: 47 journals.asm.org
P Kumar, B Sharma, N Bakshi - Natural product research, 2009 - Taylor & Francis
Alkaloids are well known for their antimicrobial activity. Though all natural alkaloids come from plants, not all plants produce alkaloids. Plants of the Solanaceae family are known for …
Number of citations: 75 www.tandfonline.com
TET Sunitha, SM Selvi - 2022 - researchgate.net
Mosquitoes are among the most disturbing blood-sucking insects afflicting human beings several mosquito species belonging to genera Anopheles, Culex Aedes are vectors for the …
Number of citations: 0 www.researchgate.net

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